4-methoxy-2,5-dimethyl-N-propylbenzenesulfonamide
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Overview
Description
4-methoxy-2,5-dimethyl-N-propylbenzenesulfonamide is an organic compound with the molecular formula C12H19NO3S It is a sulfonamide derivative, characterized by the presence of a methoxy group, two methyl groups, and a propyl group attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-2,5-dimethyl-N-propylbenzenesulfonamide typically involves the sulfonation of a suitable aromatic precursor followed by the introduction of the methoxy, methyl, and propyl groups. One common method involves the reaction of 4-methoxy-2,5-dimethylbenzenesulfonyl chloride with propylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-2,5-dimethyl-N-propylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-hydroxy-2,5-dimethyl-N-propylbenzenesulfonamide.
Reduction: Formation of 4-methoxy-2,5-dimethyl-N-propylbenzeneamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-methoxy-2,5-dimethyl-N-propylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methoxy-2,5-dimethyl-N-propylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. Additionally, the methoxy and methyl groups can enhance the compound’s binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-2,5-dimethylbenzenesulfonamide
- 4-methoxy-2,5-dimethyl-N-ethylbenzenesulfonamide
- 4-methoxy-2,5-dimethyl-N-butylbenzenesulfonamide
Uniqueness
4-methoxy-2,5-dimethyl-N-propylbenzenesulfonamide is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of the propyl group, in particular, can influence the compound’s solubility, reactivity, and interaction with molecular targets, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-methoxy-2,5-dimethyl-N-propylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3S/c1-5-6-13-17(14,15)12-8-9(2)11(16-4)7-10(12)3/h7-8,13H,5-6H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPGZBGYTZEOGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC(=C(C=C1C)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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